molecular formula C26H24 B14621593 1,4-Bis[(4-methylphenyl)methyl]naphthalene CAS No. 60965-12-0

1,4-Bis[(4-methylphenyl)methyl]naphthalene

Cat. No.: B14621593
CAS No.: 60965-12-0
M. Wt: 336.5 g/mol
InChI Key: HIXDNDGAUOFBTH-UHFFFAOYSA-N
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Description

1,4-Bis[(4-methylphenyl)methyl]naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a naphthalene core substituted with two 4-methylphenylmethyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-methylphenyl)methyl]naphthalene typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene as the starting material and 4-methylbenzyl chloride as the alkylating agent. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

Naphthalene+2(4-methylbenzyl chloride)AlCl3This compound\text{Naphthalene} + 2 \text{(4-methylbenzyl chloride)} \xrightarrow{\text{AlCl}_3} \text{this compound} Naphthalene+2(4-methylbenzyl chloride)AlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-methylphenyl)methyl]naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1,4-Bis[(4-methylphenyl)methyl]naphthalene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-methylphenyl)methyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylnaphthalene: Similar structure but with methyl groups instead of 4-methylphenylmethyl groups.

    1,4-Diethylbenzene: Contains ethyl groups instead of 4-methylphenylmethyl groups.

    1,4-Bis(4-methoxyphenyl)methyl]naphthalene: Similar structure with methoxy groups on the phenyl rings.

Uniqueness

1,4-Bis[(4-methylphenyl)methyl]naphthalene is unique due to the presence of the 4-methylphenylmethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

60965-12-0

Molecular Formula

C26H24

Molecular Weight

336.5 g/mol

IUPAC Name

1,4-bis[(4-methylphenyl)methyl]naphthalene

InChI

InChI=1S/C26H24/c1-19-7-11-21(12-8-19)17-23-15-16-24(26-6-4-3-5-25(23)26)18-22-13-9-20(2)10-14-22/h3-16H,17-18H2,1-2H3

InChI Key

HIXDNDGAUOFBTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C3=CC=CC=C23)CC4=CC=C(C=C4)C

Origin of Product

United States

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